molecular formula C20H14N4O3 B2773151 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide CAS No. 420828-57-5

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide

Cat. No. B2773151
CAS RN: 420828-57-5
M. Wt: 358.357
InChI Key: CZRJCYXUNNEJKR-UHFFFAOYSA-N
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Description

“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide” is a compound based upon a benzimidazole thiourea moiety . This compound has unique properties related to elastase inhibition, free radical scavenging activity, and its DNA binding ability .


Synthesis Analysis

The compound was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure .


Molecular Structure Analysis

The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction and further examined by Hirshfeld surface analysis .


Chemical Reactions Analysis

The compound was prepared starting from simple salicylaldehyde which has been used as an important synthon and incorporated in a series of structural manipulations .


Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Synthesis and Stability Studies

The degradation processes of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide and related compounds have been studied using LC-MS/MS to understand their stability under various conditions. This research sheds light on the stability and potential degradation pathways of such compounds, which is crucial for their application in medicinal chemistry (Barchańska et al., 2019).

Antitumor Activity

Imidazole derivatives, including benzimidazole compounds, have been reviewed for their antitumor activity. These compounds, some of which have advanced to preclinical testing, show promise in the search for new antitumor drugs and the synthesis of compounds with varied biological properties (Iradyan et al., 2009).

Environmental Impact and Behavior

The environmental fate and behavior of compounds structurally related to this compound, such as parabens, have been extensively reviewed. This includes their biodegradability, occurrence in surface waters and sediments, and potential formation of more stable and persistent chlorinated by-products (Haman et al., 2015).

Conversion into CNS Acting Drugs

The conversion of benzimidazole compounds into more potent central nervous system (CNS) acting drugs highlights the significance of structural modifications for enhancing therapeutic efficacy, particularly in the treatment of neurological disorders (Saganuwan, 2020).

Mechanism of Action

The compound has shown significant properties related to elastase inhibition, free radical scavenging activity, and its DNA binding ability . Docking results confirmed that the compound binding was within the active region of elastase .

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-20(15-5-1-4-8-18(15)24(26)27)21-14-11-9-13(10-12-14)19-22-16-6-2-3-7-17(16)23-19/h1-12H,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRJCYXUNNEJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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